PF-04880594

概要

説明

科学的研究の応用

PF-04880594 は、以下を含む、幅広い科学研究の応用範囲を持っています。

作用機序

生化学分析

Biochemical Properties

PF-04880594 plays a significant role in biochemical reactions by inhibiting the RAF protein kinase, a component of the RAS/RAF/MEK/ERK signaling pathway . It interacts with both wild-type and mutant BRAF and CRAF . The nature of these interactions involves the inhibition of kinase activity, which is crucial for normal cell proliferation and survival .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RAF, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound induces ERK phosphorylation and stimulates the release of the inflammatory cytokine interleukin 8 (IL-8) in HL-60 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with RAF, leading to the inhibition of RAF kinase activity . This results in changes in gene expression and affects the RAS/RAF/MEK/ERK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce ERK phosphorylation and BRAF-CRAF dimerization in multiple epithelial tissues in mice . These effects can be attenuated by the MEK inhibitor PD0325901 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 10 mg/kg, this compound induces epithelial hyperplasia, which is prevented by the MEK inhibitor PD0325901 .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to the RAS/RAF/MEK/ERK signaling pathway . It interacts with RAF, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound can induce RAF dimerization in epithelial tissues .

Subcellular Localization

Given its role as a RAF inhibitor, it is likely to be localized in the cytoplasm where RAF proteins are typically found .

準備方法

PF-04880594 の合成には、コア構造の調製から始まり、特定の官能基の導入が続く、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、ピリミジンおよびピラゾール誘導体を含む一連の化学反応によって合成されることが知られています . 工業的製造方法も機密情報ですが、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成が行われます .

化学反応解析

This compound は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は官能基を変換し、化合物の活性を変化させる可能性があります。

置換: this compound は、特定の原子または基が他の原子または基に置き換えられる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

化学反応の分析

PF-04880594 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

PF-04880594 は、野生型と変異型の両方の BRAF と CRAF の強力かつ選択的な阻害において、ユニークです . 類似の化合物には以下が含まれます。

ベムラフェニブ: BRAF V600E 変異を特異的に標的とする別の RAF 阻害剤。

ダブラフェニブ: BRAF V600E と V600K 変異の選択的阻害剤。

ソラフェニブ: 腫瘍の増殖と血管新生に関与する他のキナーゼに加えて、RAF キナーゼを標的とするマルチキナーゼ阻害剤。

これらの化合物と比較して、this compound は、BRAF と CRAF の野生型と変異型の両方を標的とする、より広範な阻害範囲を提供します .

生物活性

PF-04880594 is a potent and selective inhibitor of the RAF kinase family, particularly targeting B-Raf and C-Raf. This compound has garnered attention in cancer research due to its efficacy against various malignancies, especially those harboring BRAF mutations. This article discusses the biological activity of this compound, highlighting its mechanisms of action, resistance profiles, and therapeutic implications.

This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers. The compound effectively blocks both wild-type and mutant forms of BRAF, including the common V600E mutation associated with melanoma and other cancers. By inhibiting RAF kinases, this compound disrupts downstream signaling, leading to reduced cell growth and increased apoptosis in cancer cells.

Key Findings on Mechanism:

- Inhibition of ERK Activation : Studies have demonstrated that this compound can inhibit ERK phosphorylation in cancer cell lines, thereby reducing their proliferation rates .

- Combination Therapy Efficacy : When used in combination with c-Met inhibitors, this compound has shown enhanced efficacy by circumventing resistance mechanisms associated with c-Met signaling pathways .

Biological Activity Data

The biological activity of this compound has been characterized through various assays, including cell viability tests and Western blot analyses. Below is a summary of key experimental findings:

Case Studies

Several studies have explored the clinical applicability of this compound:

-

Gastric Cancer Resistance Study :

- In a study involving GTL16 gastric cancer cells, resistant clones were developed through prolonged exposure to c-Met inhibitors. These clones exhibited hyperactivation of the MAPK pathway due to SND1-BRAF fusion proteins.

- Treatment with this compound in combination with a c-Met inhibitor effectively inhibited ERK activation and reduced cell proliferation in these resistant clones .

- Epithelial Tissue Hyperplasia Study :

Resistance Mechanisms

Despite its potency, resistance to this compound can develop through various mechanisms:

- BRAF Mutations : Secondary mutations in BRAF or activation of alternative pathways (e.g., MEK or PI3K) can confer resistance.

- SND1-BRAF Fusion Proteins : As identified in resistant gastric cancer models, these fusions can bypass RAF inhibition by activating downstream signaling pathways independently .

特性

IUPAC Name |

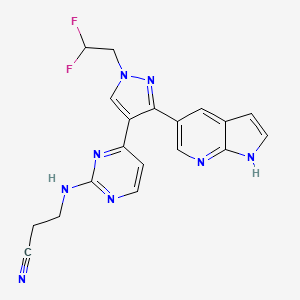

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMVDKBZONUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。